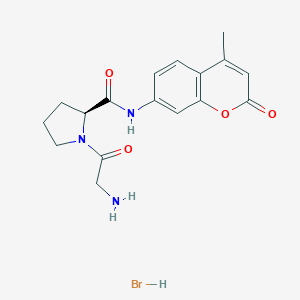

Gly-Pro-AMC hydrobromide

Description

Properties

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4.BrH/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASXTQMFJRHMLJ-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115035-46-6 | |

| Record name | Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Gly-Pro-AMC Hydrobromide: A Technical Guide to its Mechanism of Action and Application in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Gly-Pro-AMC hydrobromide, a widely utilized fluorogenic substrate. This document details its application in enzymatic assays, presents quantitative data in a structured format, and offers detailed experimental protocols and visual diagrams to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Fluorogenic Detection of Dipeptidyl Peptidase IV (DPP4)

This compound serves as a highly specific and sensitive substrate for dipeptidyl peptidase IV (DPP4), a serine protease of significant interest in research and clinical settings.[1][2][3] DPP4 is known to cleave N-terminal dipeptides from polypeptides, particularly where the penultimate residue is proline or alanine.[1] The fundamental principle of Gly-Pro-AMC as a diagnostic tool lies in its molecular design, which couples the dipeptide Gly-Pro to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).[3][4]

In its intact form, the fluorescence of the AMC moiety is quenched.[5] Upon introduction to a biological sample containing active DPP4, the enzyme recognizes and cleaves the peptide bond between the proline residue and the AMC molecule. This enzymatic cleavage liberates the free AMC, resulting in a significant increase in fluorescence that can be quantitatively measured.[3][4][5] The rate of fluorescence increase is directly proportional to the enzymatic activity of DPP4 in the sample. This sensitive detection method is ideal for high-throughput screening of DPP4 inhibitors.[1][6]

Caption: Enzymatic cleavage of Gly-Pro-AMC by DPP4.

Quantitative Data Summary

For ease of comparison and experimental design, the following tables summarize key quantitative data for this compound and the resulting fluorescent product, AMC.

Table 1: Physicochemical and Spectroscopic Properties

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₉N₃O₄ • HBr | [3] |

| Molecular Weight | 410.3 g/mol | [3] |

| Excitation Wavelength (AMC) | 340-360 nm | [3][7][8] |

| Emission Wavelength (AMC) | 440-460 nm | [3][7][8] |

Table 2: Recommended Concentrations for DPP4 Assays

| Component | Working Concentration | Reference(s) |

| Gly-Pro-AMC Substrate | 50 µM | [2][9] |

| DPP4 Enzyme (recombinant) | Varies (e.g., as low as 3 µU/well) | [10] |

| AMC Standard (for calibration) | 1 mM (stock) | [10] |

Detailed Experimental Protocol: DPP4 Activity Assay

The following protocol provides a detailed methodology for measuring DPP4 activity using this compound. This protocol is a synthesized guideline and may require optimization based on specific experimental conditions.

1. Reagent Preparation

-

Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0. Store at -20°C.[4]

-

DPP4 Substrate (Gly-Pro-AMC): Prepare a stock solution (e.g., 5 mM) in DMSO. Further dilute to the desired working concentration (e.g., 50 µM) in Assay Buffer.[4][9]

-

DPP4 Enzyme: Reconstitute or dilute the enzyme in ice-cold Assay Buffer to the desired concentration. Keep on ice.[4]

-

AMC Standard: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO for generating a standard curve.[10]

2. Standard Curve Generation

-

Prepare a series of dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0, 2.5, 5, 10, 15, 20 µM).

-

Add 50 µL of each dilution to separate wells of a 96-well black plate.

-

Measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4]

-

Plot the fluorescence intensity against the AMC concentration to generate a standard curve.

3. Enzymatic Reaction

-

Add 50 µL of Assay Buffer to the wells of a 96-well black plate.

-

For inhibitor screening, add the test compounds at desired concentrations to the respective wells.

-

Add 20 µL of the diluted DPP4 enzyme solution to each well.

-

Incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding 30 µL of the Gly-Pro-AMC substrate solution to each well.

-

Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4]

4. Data Analysis

-

Determine the rate of reaction (V₀) from the linear portion of the kinetic curve for each well.

-

Convert the rate of fluorescence increase to the concentration of AMC produced per minute using the standard curve.

-

Calculate the specific activity of the enzyme or the percentage of inhibition for test compounds.

Caption: Workflow for a DPP4 enzymatic assay.

Substrate Specificity and Alternative Substrates

While Gly-Pro-AMC is a highly specific substrate for DPP4, it's important to note that other proteases may also cleave this substrate, albeit with lower efficiency.[11] For instance, other prolyl endopeptidases can hydrolyze substrates with a penultimate proline residue.[12] Variations of this substrate, such as Z-Gly-Pro-AMC and Suc-Gly-Pro-AMC, are also utilized in research, sometimes to assess the activity of other enzymes like prolyl endopeptidase (PREP) or fibroblast activation protein (FAP).[13][14] Therefore, when working with complex biological samples, it is crucial to use specific inhibitors to confirm that the observed activity is indeed from DPP4.[11]

Conclusion

This compound is an invaluable tool for the sensitive and continuous measurement of DPP4 activity. Its mechanism, based on the enzymatic release of the highly fluorescent AMC molecule, provides a robust system for high-throughput screening of DPP4 inhibitors and for fundamental research into the enzyme's function. The detailed protocols and structured data presented in this guide offer a solid foundation for the successful application of this fluorogenic substrate in a research setting.

References

- 1. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. content.abcam.com [content.abcam.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. abcam.cn [abcam.cn]

- 11. researchgate.net [researchgate.net]

- 12. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Application of Gly-Pro-AMC Hydrobromide in Dipeptidyl Peptidase-IV (DPP-IV) Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Gly-Pro-AMC hydrobromide as a fluorogenic substrate for the determination of Dipeptidyl Peptidase-IV (DPP-IV) activity. This document outlines the core principles of the assay, detailed experimental protocols for enzyme activity measurement and inhibitor screening, and a compilation of relevant quantitative data.

Introduction to DPP-IV and the Gly-Pro-AMC Assay

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism.[1][2][3] It selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1] A key function of DPP-IV is the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are vital for stimulating insulin (B600854) secretion.[4][5][6] Consequently, inhibitors of DPP-IV have emerged as a significant class of therapeutic agents for the management of type 2 diabetes.[1][3][5]

The fluorogenic substrate, Glycyl-L-prolyl-7-amino-4-methylcoumarin (Gly-Pro-AMC), provides a sensitive and continuous method for measuring DPP-IV activity.[3][7] The principle of the assay is based on the enzymatic cleavage of the Gly-Pro dipeptide from the non-fluorescent Gly-Pro-AMC substrate by DPP-IV. This cleavage releases the highly fluorescent 7-Amino-4-Methylcoumarin (AMC) molecule.[1][4] The resulting increase in fluorescence intensity is directly proportional to the DPP-IV activity and can be monitored over time using a fluorescence microplate reader.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the DPP-IV activity assay using Gly-Pro-AMC, compiled from various sources.

| Parameter | Value | Source Organism/Conditions |

| Excitation Wavelength | 350-360 nm | N/A |

| Emission Wavelength | 450-465 nm | N/A |

| Km for Gly-Pro-AMC | 210.6 ± 3.6 µM | Not Specified |

| Km for Gly-Pro-AMC | 4.428 µM | Human Serum |

| Km for Gly-Pro-AMC | 4.559 µM | Porcine Serum |

| Km for Gly-Pro-AMC | 4.291 µM | Bovine Serum |

| Vmax (Human Serum) | 82.18 nmol/min | Human Serum |

| Vmax (Porcine Serum) | 82.21 nmol/min | Porcine Serum |

| Vmax (Bovine Serum) | 82.92 nmol/min | Bovine Serum |

| Inhibitor | IC50 Value | Target |

| Sitagliptin | ~18 nM | DPP-IV |

| Sitagliptin | 0.2 ± 0.01 µM | DPP-IV (in Caco-2 cells) |

| Vildagliptin | ~4.5 nM | DPP-IV |

| Linagliptin | ~1 nM | DPP-IV |

| Alogliptin | ~24 nM | DPP-IV |

| Diprotin A | 7.83 µM | DPP-IV (Human Serum) |

| Diprotin A | 8.62 µM | DPP-IV (Porcine Serum) |

| Diprotin A | 9.17 µM | DPP-IV (Bovine Serum) |

Experimental Protocols

This section provides detailed methodologies for performing DPP-IV activity and inhibition assays using this compound.

Materials and Reagents

-

Enzyme: Recombinant human DPP-IV enzyme.

-

Substrate: this compound stock solution (e.g., 5 mM in DMSO).[1]

-

Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.1 mg/ml BSA, or 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[7][8]

-

Inhibitors: Known DPP-IV inhibitors (e.g., Sitagliptin, Vildagliptin) for use as positive controls.[4]

-

Vehicle Control: The solvent used to dissolve inhibitors (e.g., DMSO).[4]

-

Microplate: 96-well black, clear-bottom microplate for fluorescence measurements.[4]

-

Instrumentation: Fluorescence microplate reader capable of excitation at 350-360 nm and emission at 450-465 nm, with temperature control at 37°C.[4]

DPP-IV Activity Assay Protocol

-

Reagent Preparation:

-

Prepare the desired volume of Assay Buffer.

-

Dilute the recombinant human DPP-IV enzyme to the desired working concentration in Assay Buffer. The final concentration may need to be optimized, but a starting point could be around 50 pmol/L.[7]

-

Prepare the Gly-Pro-AMC substrate working solution by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 50 µM).[7]

-

-

Assay Procedure:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add 10 µL of the diluted DPP-IV enzyme solution to the sample wells. For blank (no enzyme) wells, add 10 µL of Assay Buffer instead.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding 40 µL of the Gly-Pro-AMC substrate solution to all wells.

-

Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) kinetically over a period of at least 30 minutes, with readings taken every 1-5 minutes.

-

Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the rate of the blank wells from the rate of the enzyme-containing wells to obtain the net enzymatic activity.

-

DPP-IV Inhibitor Screening Protocol

-

Reagent Preparation:

-

Follow the reagent preparation steps as outlined in the activity assay protocol.

-

Prepare serial dilutions of the test compounds and positive control inhibitors (e.g., Sitagliptin) in Assay Buffer.

-

-

Assay Procedure:

-

To the appropriate wells of a 96-well plate, add:

-

100% Activity Control: 40 µL of Assay Buffer and 10 µL of diluted DPP-IV enzyme.

-

Inhibitor Wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound/inhibitor dilution.

-

Vehicle Control Wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the vehicle solvent.

-

Blank (No Enzyme) Wells: 50 µL of Assay Buffer.

-

-

Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.[4]

-

Initiate the reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically as described in the activity assay protocol.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition using the following formula: % Inhibition = [(Rate of 100% Activity Control - Rate of Inhibitor Well) / Rate of 100% Activity Control] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualizations

The following diagrams illustrate the key processes involved in the DPP-IV activity assay.

Caption: DPP-IV inactivates active GLP-1, thereby reducing insulin secretion.

References

- 1. abcam.com [abcam.com]

- 2. lifetechindia.com [lifetechindia.com]

- 3. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]

- 4. benchchem.com [benchchem.com]

- 5. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]

A Technical Guide to the Gly-Pro-AMC Fluorescence Assay: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

The Gly-Pro-AMC fluorescence assay is a robust and widely adopted method for measuring the enzymatic activity of specific proteases, most notably dipeptidyl peptidase-IV (DPP-IV/CD26) and fibroblast activation protein (FAP). Its core principle lies in the enzymatic cleavage of a fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), which results in a quantifiable fluorescent signal. This guide provides an in-depth overview of the assay's principles, detailed experimental protocols, and data interpretation for researchers in drug discovery and related fields.

Core Principle: Enzymatic Cleavage and Fluorescence Generation

The Gly-Pro-AMC assay is a continuous fluorometric method that relies on the specificity of certain proteases to recognize and cleave the dipeptide Gly-Pro from the non-fluorescent AMC molecule.[1][2][3][4] Once the Gly-Pro moiety is removed, the liberated 7-Amino-4-methylcoumarin (AMC) becomes highly fluorescent.[5][6] The intensity of this fluorescence is directly proportional to the enzymatic activity, allowing for sensitive and real-time monitoring.[3][7]

The non-fluorescent substrate, Gly-Pro-AMC, is cleaved by the target enzyme, releasing the fluorescent product, AMC. The fluorescence of AMC can be measured using a fluorometer, with typical excitation wavelengths ranging from 340 nm to 380 nm and emission wavelengths from 440 nm to 465 nm.[1][5][8][9][10][11][12]

Key Enzymes Targeted by the Gly-Pro-AMC Assay

While Gly-Pro-AMC can be cleaved by several proteases with post-proline cleaving activity, it is most commonly employed for the study of:

-

Dipeptidyl Peptidase-IV (DPP-IV/CD26): A transmembrane glycoprotein (B1211001) and a serine exopeptidase that plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from various signaling molecules, including the incretins GLP-1 and GIP.[2][3][4][13] Inhibition of DPP-IV is a key therapeutic strategy for the management of type 2 diabetes.[1][2][4]

-

Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is structurally related to DPP-IV.[11] FAP is selectively expressed on reactive stromal fibroblasts in epithelial carcinomas and is implicated in tumor invasion and metastasis, making it a promising target for cancer therapy.[14][15][16]

Experimental Workflow and Data Interpretation

The general workflow for a Gly-Pro-AMC assay is straightforward and adaptable for high-throughput screening.

Caption: A flowchart illustrating the key steps in performing the Gly-Pro-AMC fluorescence assay.

Enzyme activity is typically calculated from the linear portion of the fluorescence increase over time and can be expressed in relative fluorescence units (RFU) per minute or converted to molar amounts of product formed using an AMC standard curve. For inhibitor screening, the percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined by fitting the data to a dose-response curve.

Signaling Pathway Context

The Gly-Pro-AMC assay is instrumental in studying enzymes like DPP-IV that are integral to significant signaling pathways. For instance, DPP-IV's role in inactivating incretin (B1656795) hormones has a direct impact on glucose homeostasis.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. abcam.com [abcam.com]

- 3. mcscro.com [mcscro.com]

- 4. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. bachem.com [bachem.com]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gly-Pro-AMC Hydrobromide: Properties and Methodologies for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core chemical properties and applications of Gly-Pro-AMC hydrobromide. This fluorogenic substrate is a critical tool for the sensitive detection of dipeptidyl peptidase IV (DPP-IV/CD26) activity, an enzyme implicated in a variety of physiological and pathological processes, including glucose metabolism and immune regulation.

Core Chemical Properties

This compound is a synthetic molecule designed for the specific and sensitive measurement of DPP-IV enzymatic activity. The non-fluorescent dipeptide, Gly-Pro, is linked to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Enzymatic cleavage of the bond between the proline residue and the AMC moiety by DPP-IV liberates the highly fluorescent AMC, allowing for the quantification of enzyme activity.

A summary of the key quantitative and qualitative chemical properties of this compound is presented below for easy reference.

| Property | Value | References |

| CAS Number | 115035-46-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₇H₁₉N₃O₄ • HBr | [1][5] |

| Molecular Weight | 410.26 - 410.3 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white or light yellow solid/powder | [6][7] |

| Purity | ≥97% | [1][2][4][5] |

| Excitation Wavelength | 340-360 nm | [1][6][8] |

| Emission Wavelength | 440-460 nm | [1][6][8] |

| Solubility | DMF: 10 mg/mL, DMSO: 1 mg/mL (higher concentrations achievable with sonication), PBS (pH 7.2): 10 mg/mL, Water: 50-100 mg/mL (may require sonication) | [1][3][6] |

| Storage | Store at -20°C, protected from light. Stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for 1 month. | [3][6][7] |

| Stability | ≥ 4 years when stored as a solid at -20°C. | [1] |

Enzymatic Cleavage and Detection Principle

The utility of Gly-Pro-AMC as a fluorogenic substrate is predicated on a straightforward enzymatic reaction. In the presence of DPP-IV, the substrate is hydrolyzed, releasing the fluorescent AMC molecule. The increase in fluorescence intensity over time is directly proportional to the DPP-IV activity in the sample.

Caption: Enzymatic cleavage of Gly-Pro-AMC by DPP-IV.

Experimental Protocols

The following section details a generalized methodology for a DPP-IV activity assay using this compound, based on protocols from various commercially available kits.[6][8][9][10][11][12] Researchers should optimize these protocols for their specific experimental conditions.

Reagent Preparation

-

DPP-IV Assay Buffer: A common buffer composition is 25 mM Tris-HCl, pH 7.5-8.0, containing 140 mM NaCl, and 10 mM KCl.[10][11] Commercially available kits provide an optimized assay buffer.[6][8][9] The buffer should be brought to room temperature before use.

-

Gly-Pro-AMC Substrate Stock Solution: Prepare a stock solution (e.g., 5 mM) by dissolving this compound in DMSO or water.[11] Store this stock solution at -20°C, protected from light.

-

Working Substrate Solution: Dilute the stock solution with the DPP-IV Assay Buffer to the desired final concentration. A final assay concentration of 50-100 µM is commonly used.[3][11]

-

AMC Standard Curve: To quantify the enzymatic activity, a standard curve using free 7-amino-4-methylcoumarin (AMC) is required.

-

Sample Preparation:

-

Serum/Plasma: Samples can often be diluted directly in the DPP-IV Assay Buffer.[8][10]

-

Cells or Tissues: Homogenize cells (e.g., 2 x 10⁶) or tissue (e.g., 10 mg) in ice-cold DPP-IV Assay Buffer.[8][9][10] Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10-20 minutes at 4°C to pellet insoluble material.[8][10] The resulting supernatant is used for the assay.

-

-

Positive and Negative Controls:

Assay Procedure

The following workflow is designed for a 96-well plate format suitable for fluorometric plate readers.

Caption: General experimental workflow for a DPP-IV activity assay.

-

Plate Setup: Add standards, samples, and controls to a 96-well plate (black plates with clear bottoms are recommended for fluorescence assays).[8]

-

Background Control: To the sample background control wells, add a DPP-IV inhibitor and incubate for approximately 10 minutes at 37°C.[8][9] To the other sample wells, add assay buffer.

-

Initiate Reaction: Add the working substrate solution to all wells to start the enzymatic reaction.

-

Incubation and Measurement: Incubate the plate at 37°C, protected from light.[12] Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-460 nm) either kinetically (every 5 minutes) or as an endpoint reading after a set time (e.g., 30 minutes).[8][12]

-

Data Analysis:

-

Subtract the background fluorescence from the sample readings.

-

Plot the AMC standard curve (fluorescence vs. pmol of AMC).

-

Calculate the DPP-IV activity in the samples based on the standard curve and express it as pmol of AMC released per minute per volume or mass of the original sample.

-

Role in Signaling Pathways

DPP-IV, also known as CD26, is a multifunctional protein that plays a significant role in T-cell activation and immune regulation.[4][13] Its enzymatic activity, which can be precisely measured using Gly-Pro-AMC, is crucial for modulating the bioactivity of various chemokines and peptide hormones.[4][14] Beyond its enzymatic function, CD26 acts as a co-stimulatory molecule in T-cell activation, interacting with key signaling molecules such as the T-cell receptor (TCR), CD45, and adenosine (B11128) deaminase (ADA).[2][3][7] These interactions often occur within specialized membrane microdomains known as lipid rafts, facilitating downstream signaling events that lead to T-cell proliferation and cytokine production.[3]

Caption: Simplified signaling role of CD26 (DPP-IV) in T-cell activation.

This technical guide provides a foundational understanding of this compound and its application in studying DPP-IV. For specific applications, further optimization and validation are recommended.

References

- 1. Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipeptidyl-peptidase IV/CD26 on T cells: analysis of an alternative T-cell activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. CD26: a multifunctional integral membrane and secreted protein of activated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. abcam.com [abcam.com]

- 7. The structure and function of CD26 in the T-cell immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. lifetechindia.com [lifetechindia.com]

- 10. 2.2. DPP-4 Activity Assay [bio-protocol.org]

- 11. abcam.com [abcam.com]

- 12. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Gly-Pro-AMC Hydrobromide Substrate Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) hydrobromide is a highly sensitive fluorogenic substrate utilized extensively in the study of a specific class of serine proteases known as prolyl peptidases. These enzymes play critical roles in various physiological and pathological processes, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the substrate specificity of Gly-Pro-AMC, focusing on its interaction with three key enzymes: Dipeptidyl Peptidase IV (DPP-IV), Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (PREP).

This document details the quantitative kinetic parameters of Gly-Pro-AMC with these enzymes, provides in-depth experimental protocols for their activity assays, and visualizes the complex signaling pathways in which these enzymes are implicated.

Core Enzymes and Substrate Interaction

Gly-Pro-AMC is designed to be a specific substrate for enzymes that recognize and cleave the peptide bond after a proline residue. The cleavage of the amide bond between the proline and the 7-amino-4-methylcoumarin (B1665955) (AMC) group results in the release of the highly fluorescent AMC moiety. The rate of AMC liberation, measured fluorometrically, is directly proportional to the enzymatic activity.

The primary enzymes that cleave Gly-Pro-AMC are:

-

Dipeptidyl Peptidase IV (DPP-IV/CD26): A transmembrane glycoprotein (B1211001) and a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. It is a key regulator of incretin (B1656795) hormones and is a therapeutic target for type 2 diabetes.[1]

-

Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is structurally related to DPP-IV. It is selectively expressed on reactive stromal fibroblasts in epithelial cancers and sites of tissue remodeling, making it a target for cancer therapy and diagnostics.[2] FAP exhibits both dipeptidyl peptidase and endopeptidase activity.

-

Prolyl Oligopeptidase (PREP): A cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues within peptides shorter than 30 amino acids. It is implicated in neurodegenerative diseases and has been investigated as a therapeutic target.

Quantitative Data on Substrate Specificity

The efficiency of an enzyme to cleave a substrate is quantitatively described by the Michaelis-Menten constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a summary of the available kinetic parameters for the hydrolysis of Gly-Pro-AMC and similar substrates by DPP-IV, FAP, and PREP.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism/Conditions |

| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-AMC | 1150 | Not Reported | Not Reported | Not Specified[3] |

| Gly-Pro-pNA | 691.9 | Not Reported | Not Reported | Recombinant Human[4] | |

| Fibroblast Activation Protein (FAP) | Ala-Pro-AFC | 460 | Not Reported | Not Reported | Not Specified[3] |

| Z-Gly-Pro-AMC | Not Reported | Not Reported | Not Reported | Used for FAP activity assays[5][6][7][8] | |

| Prolyl Oligopeptidase (PREP) | Z-Gly-Pro-AMC | 20 | Not Reported | Not Reported | Porcine Brain[9] |

| Z-Gly-Pro-MCA | 54 | Not Reported | Not Reported | Bovine Serum[10] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results in enzyme activity assays. The following sections provide detailed methodologies for measuring the activity of DPP-IV, FAP, and PREP using Gly-Pro-AMC as a substrate.

Dipeptidyl Peptidase IV (DPP-IV) Activity Assay

This protocol is designed for the kinetic measurement of DPP-IV activity in purified enzyme preparations or biological samples.

Materials:

-

DPP-IV Assay Buffer: 25 mM Tris-HCl, pH 7.4, containing 140 mM NaCl, 10 mM KCl, and 1% (w/v) BSA.

-

Substrate Stock Solution: 10 mM Gly-Pro-AMC hydrobromide in DMSO.

-

DPP-IV Enzyme: Purified recombinant or from a biological source.

-

96-well black microplate: For fluorescence measurements.

-

Fluorescence microplate reader: Capable of excitation at 350-360 nm and emission at 450-460 nm.[11]

-

Incubator: Set to 37°C.

Procedure:

-

Prepare Working Solutions:

-

Dilute the Substrate Stock Solution to the desired final concentrations (e.g., for Km determination, a range from 0.1 to 10 times the expected Km) in DPP-IV Assay Buffer.

-

Dilute the DPP-IV enzyme in DPP-IV Assay Buffer to a concentration that yields a linear rate of fluorescence increase over time.

-

-

Assay Setup:

-

Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.

-

Include a blank control with 50 µL of DPP-IV Assay Buffer without the enzyme.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate the Reaction:

-

Add 50 µL of the substrate working solution to each well to start the reaction. The final volume in each well will be 100 µL.

-

-

Measurement:

-

Immediately place the plate in the fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for 20-30 minutes, with readings taken every 1-2 minutes.[1]

-

-

Data Analysis:

-

Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence units to moles of AMC released using a standard curve generated with known concentrations of free AMC.

-

For Km and Vmax determination, plot the reaction rates against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Fibroblast Activation Protein (FAP) Activity Assay

This protocol is adapted for measuring the activity of FAP, which often requires specific buffer conditions to differentiate its activity from other prolyl peptidases.

Materials:

-

FAP Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl and 1 mg/mL BSA.[6]

-

Substrate Stock Solution: 10 mM Z-Gly-Pro-AMC in DMSO (Z-Gly-Pro-AMC is often used for FAP assays to improve specificity).[6]

-

FAP Enzyme: Purified recombinant or from a biological source.

-

96-well black microplate.

-

Fluorescence microplate reader: Excitation at 380 nm and emission at 460 nm.[6]

-

Incubator: Set to 37°C.

Procedure:

-

Prepare Working Solutions:

-

Assay Setup:

-

Add 50 µL of the diluted FAP enzyme solution to each well.

-

Include a substrate blank containing 50 µL of FAP Assay Buffer without the enzyme.

-

-

Initiate the Reaction:

-

Add 50 µL of the 100 µM substrate working solution to each well. The final substrate concentration will be 50 µM.[6]

-

-

Measurement:

-

Measure the fluorescence kinetically for 5-10 minutes at 37°C.[6]

-

-

Data Analysis:

-

Calculate the specific activity as pmol of AMC released per minute per microgram of enzyme. A standard curve of free AMC is required for this conversion.

-

Prolyl Oligopeptidase (PREP) Activity Assay

This protocol provides a framework for measuring PREP activity. It is important to note that PREP can exhibit substrate inhibition at high concentrations of Gly-Pro-AMC.[12]

Materials:

-

PREP Assay Buffer: 0.1 M Sodium/Potassium Phosphate buffer, pH 7.0, containing 0.1 mM DTT.[9]

-

Substrate Stock Solution: 10 mM Z-Gly-Pro-AMC in DMSO.

-

PREP Enzyme: Purified recombinant or from a biological source.

-

96-well black microplate.

-

Fluorescence microplate reader: Excitation at 380 nm and emission at 460 nm.[5]

-

Incubator: Set to 37°C.

Procedure:

-

Prepare Working Solutions:

-

Prepare a range of substrate concentrations in PREP Assay Buffer. For Km determination, concentrations around the expected Km of 20 µM should be used.[9]

-

Dilute the PREP enzyme in PREP Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of the diluted PREP enzyme solution to each well.

-

Include a blank control with buffer only.

-

Pre-incubate the plate at 37°C for 15 minutes.[5]

-

-

Initiate the Reaction:

-

Add 50 µL of the substrate working solution to each well.

-

-

Measurement:

-

Measure the fluorescence kinetically for 30 minutes at 37°C.[5]

-

-

Data Analysis:

-

Determine the initial reaction rates from the linear phase of the reaction.

-

Use a standard curve of free AMC to quantify the amount of product formed.

-

Plot the reaction rates against substrate concentration to determine kinetic parameters, being mindful of potential substrate inhibition at higher concentrations.

-

Signaling Pathways and Experimental Workflows

The enzymes that cleave Gly-Pro-AMC are involved in complex signaling pathways that regulate a multitude of cellular processes. Understanding these pathways is crucial for the development of targeted therapies.

DPP-IV Signaling in Glucose Homeostasis

DPP-IV plays a pivotal role in glucose metabolism through the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1).

FAP Signaling in the Tumor Microenvironment

FAP, expressed on cancer-associated fibroblasts (CAFs), contributes to tumor progression by remodeling the extracellular matrix (ECM) and modulating key signaling pathways.

PREP in Neurodegenerative Pathways

PREP is implicated in neurodegenerative diseases through its interaction with key proteins involved in pathology, such as α-synuclein, and its influence on cellular processes like autophagy.

Experimental Workflow for Inhibitor Screening

A typical workflow for screening inhibitors of these proteases using Gly-Pro-AMC involves a multi-step process from initial high-throughput screening to detailed kinetic analysis.

Conclusion

This compound is a versatile and indispensable tool for studying the activity of key prolyl peptidases. Its specificity, coupled with the high sensitivity of fluorometric detection, enables robust and reliable quantification of DPP-IV, FAP, and PREP activity. A thorough understanding of the kinetic parameters, adherence to detailed experimental protocols, and an appreciation of the intricate signaling pathways in which these enzymes operate are paramount for advancing research and developing novel therapeutics targeting these important enzymes. This guide provides a foundational resource for researchers and professionals engaged in this critical area of study.

References

- 1. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Rationale Behind Targeting Fibroblast Activation Protein–Expressing Carcinoma-Associated Fibroblasts as a Novel Chemotherapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

Probing Protease Activity: A Technical Guide to the Fluorescence of the Gly-Pro-AMC Product

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescent properties of the product derived from the enzymatic cleavage of the fluorogenic substrate Glycyl-L-Proline 7-amido-4-methylcoumarin (Gly-Pro-AMC). The cleavage of this substrate by peptidases, most notably Dipeptidyl Peptidase IV (DPP-IV/CD26), liberates the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). Understanding the excitation and emission spectra of AMC is critical for the accurate quantification of enzyme activity in various research and drug discovery applications.

Core Principles of the Gly-Pro-AMC Assay

The Gly-Pro-AMC substrate is intrinsically non-fluorescent. However, upon enzymatic hydrolysis of the amide bond between the dipeptide (Gly-Pro) and the AMC fluorophore, the liberated AMC exhibits strong fluorescence. The intensity of this fluorescence is directly proportional to the amount of AMC produced and thus serves as a sensitive measure of enzyme activity.

Spectral Properties of 7-Amino-4-methylcoumarin (AMC)

The fluorescent product of the Gly-Pro-AMC enzymatic reaction is 7-amino-4-methylcoumarin (AMC). The optimal excitation and emission wavelengths for AMC can vary slightly depending on the solvent and pH of the medium.[1] Below is a summary of the reported spectral characteristics.

| Property | Wavelength Range (nm) | Specific Reported Values (nm) |

| Excitation Maximum (λex) | 340 - 360 | 341[2][3][4], 344[5], 350[6], 351[7], 360 |

| Emission Maximum (λem) | 440 - 465 | 430[7], 440[5], 441[2][4], 450[6][8], 460[9], 465[10] |

It is imperative for researchers to empirically determine the optimal excitation and emission settings for their specific experimental setup and buffer conditions.

Enzymatic Cleavage and Fluorescence Generation

The enzymatic reaction is the central event leading to the generation of the fluorescent signal. The workflow illustrates the conversion of a non-fluorescent substrate to a highly fluorescent product.

Signaling Context: DPP-IV in Incretin (B1656795) Regulation

Gly-Pro-AMC is a widely used substrate for measuring the activity of DPP-IV, a key enzyme in the regulation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1).[8] Understanding this pathway is crucial for researchers in metabolic diseases and diabetes.

Experimental Protocol: Measurement of AMC Fluorescence Spectrum

This protocol outlines the general steps for determining the excitation and emission spectra of AMC generated from a Gly-Pro-AMC enzymatic reaction.

Materials:

-

Gly-Pro-AMC substrate

-

Purified enzyme (e.g., recombinant human DPP-IV)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Fluorometer with scanning capabilities

-

Quartz cuvettes or microplates suitable for fluorescence measurements

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Gly-Pro-AMC in a suitable solvent like DMSO.

-

Dilute the enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of product formation over the desired measurement period.

-

Prepare a control sample containing the substrate in the assay buffer without the enzyme to measure background fluorescence.[11]

-

-

Enzymatic Reaction:

-

In a suitable reaction vessel (e.g., microplate well or cuvette), add the assay buffer.

-

Add the Gly-Pro-AMC substrate to the desired final concentration.

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction at a constant temperature (e.g., 37°C) for a sufficient time to generate a measurable fluorescent signal.

-

-

Fluorescence Spectral Measurement:

-

Excitation Spectrum:

-

Set the emission wavelength of the fluorometer to the expected maximum (e.g., 450 nm).[8]

-

Scan a range of excitation wavelengths (e.g., 300-420 nm).

-

The peak of the resulting spectrum will be the optimal excitation wavelength (λex).

-

-

Emission Spectrum:

-

Set the excitation wavelength of the fluorometer to the determined optimal λex.

-

Scan a range of emission wavelengths (e.g., 400-550 nm).

-

The peak of this spectrum will be the optimal emission wavelength (λem).

-

-

-

Data Analysis:

-

Subtract the background fluorescence from the no-enzyme control.

-

Plot the fluorescence intensity against the wavelength to visualize the excitation and emission spectra.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the fluorescence spectra of the Gly-Pro-AMC product.

This comprehensive guide provides the foundational knowledge and practical steps for researchers to effectively utilize the Gly-Pro-AMC substrate and accurately characterize the fluorescence of its enzymatic product. Adherence to rigorous experimental design and data analysis will ensure reliable and reproducible results in the study of protease activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 3. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Fluorogenic Cleavage of Gly-Pro-AMC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of the fluorogenic cleavage of Glycyl-L-proline 7-amido-4-methylcoumarin (Gly-Pro-AMC). This substrate is a valuable tool for studying the activity of several post-proline cleaving enzymes, which are implicated in a range of physiological and pathological processes. This guide provides a comprehensive overview of the enzymatic reaction, detailed experimental protocols, and the signaling pathways of key enzymes involved, with a focus on Dipeptidyl Peptidase-IV (DPP-IV/CD26).

The Principle of Fluorogenic Cleavage

The fluorogenic assay using Gly-Pro-AMC is a sensitive and continuous method for measuring the activity of specific proteases. The substrate itself, Gly-Pro-AMC, is a non-fluorescent molecule. However, upon enzymatic cleavage of the amide bond between the proline residue and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released.[1] The increase in fluorescence intensity over time is directly proportional to the rate of substrate cleavage and thus, the enzymatic activity. The fluorescence of free AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2]

This assay format is simple, fast, and adaptable for high-throughput screening of enzyme inhibitors, making it a cornerstone in drug discovery and development.[3]

Key Enzymes Cleaving Gly-Pro-AMC

Gly-Pro-AMC is a substrate for a class of serine proteases known as post-proline cleaving enzymes. These enzymes exhibit specificity for cleaving peptide bonds C-terminal to a proline residue. The most prominent enzymes studied using this substrate include:

-

Dipeptidyl Peptidase-IV (DPP-IV/CD26): A transmembrane glycoprotein (B1211001) and a soluble plasma enzyme that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[4] It plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[3]

-

Fibroblast Activation Protein (FAP): A cell surface serine protease that is overexpressed in the stroma of many epithelial cancers and in areas of tissue remodeling.[5]

-

Prolyl Endopeptidase (PREP or POP): A cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues within small peptides.[6]

Quantitative Data: Kinetic Parameters

The efficiency of Gly-Pro-AMC cleavage by these enzymes can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism/Source | Reference |

| Dipeptidyl Peptidase-IV (DPP-IV) | Gly-Pro-pNA | - | - | - | Human Placenta | [7] |

| Prolyl Oligopeptidase (POP) | Z-Gly-Pro-AMC | 54 | - | - | Bovine Serum (ZIP) | [8] |

| Prolyl Oligopeptidase (POP) | Z-Gly-Pro-AMC | 35.2 (±4.2) | 47.7 (±2.2) | 1.355 x 10⁶ (±0.17 x 10⁶) | Recombinant Human | [9] |

Experimental Protocols

This section provides a detailed methodology for performing a fluorogenic cleavage assay using Gly-Pro-AMC.

Materials

-

Gly-Pro-AMC substrate (or Z-Gly-Pro-AMC)

-

Purified enzyme (e.g., recombinant human DPP-IV) or biological sample (e.g., plasma, cell lysate)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4, or as optimized for the specific enzyme)

-

7-Amino-4-methylcoumarin (AMC) standard

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

-

Enzyme inhibitors (optional, for control experiments)

Reagent Preparation

-

Substrate Stock Solution: Prepare a concentrated stock solution of Gly-Pro-AMC (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C, protected from light.

-

Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the range of 10-100 µM.

-

Enzyme Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use. The optimal concentration will depend on the specific activity of the enzyme and should be determined to ensure a linear reaction rate over the desired time course.

-

AMC Standard Curve: Prepare a series of dilutions of the AMC standard in assay buffer to generate a standard curve. This is essential for converting the relative fluorescence units (RFU) to the concentration of the product formed.

Assay Procedure

-

Plate Setup: Add the appropriate components to the wells of a 96-well black microplate. A typical setup includes:

-

Blank wells: Assay buffer and substrate (no enzyme). This is to determine the background fluorescence of the substrate.[1]

-

Enzyme activity wells: Assay buffer, enzyme, and substrate.

-

Inhibitor control wells (optional): Assay buffer, enzyme, inhibitor, and substrate.

-

-

Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

-

Initiate the Reaction: Add the working substrate solution to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a fluorescence plate reader. Alternatively, for endpoint assays, stop the reaction after a specific time by adding a stop solution (e.g., acetic acid) and then measure the final fluorescence.

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all other readings.

-

Plot the fluorescence intensity against time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

Use the AMC standard curve to convert the rate from RFU/min to moles of AMC/min.

-

Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein).

-

Mandatory Visualizations

Enzymatic Cleavage of Gly-Pro-AMC

Caption: Enzymatic hydrolysis of Gly-Pro-AMC.

Experimental Workflow for Fluorogenic Assay

Caption: A typical workflow for a fluorogenic protease assay.

Simplified DPP-IV (CD26) Signaling Interactions

Caption: Key signaling interactions of DPP-IV/CD26.

Troubleshooting and Optimization

-

High Background Fluorescence: This can be caused by substrate degradation or autofluorescence of compounds in the sample.[1] Ensure proper storage of the substrate and run appropriate blank controls.

-

Non-linear Reaction Rate: This may occur if the substrate is depleted too quickly or if there is product inhibition. Optimize enzyme and substrate concentrations to ensure initial velocity measurements.

-

Assay Interference: Test compounds in screening campaigns can interfere with the assay through autofluorescence or quenching.[10] It is crucial to perform counter-screens to identify and account for such interferences.

This technical guide provides a solid foundation for understanding and implementing the fluorogenic cleavage of Gly-Pro-AMC in a research setting. By following the detailed protocols and understanding the underlying principles, researchers can effectively utilize this powerful tool to advance their studies on post-proline cleaving enzymes and their roles in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]

- 4. Lymphocytes are a major source of circulating soluble dipeptidyl peptidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Kinetics of dipeptidyl peptidase IV proteolysis of growth hormone-releasing factor and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. opendata.uni-halle.de [opendata.uni-halle.de]

- 10. benchchem.com [benchchem.com]

The Role of Gly-Pro-AMC in Dipeptidyl Peptidase IV Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in various physiological processes, including glucose metabolism, immune regulation, and signal transduction. It specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. This enzymatic activity has made DPP-IV a significant therapeutic target, particularly for type 2 diabetes, leading to the development of a class of drugs known as DPP-IV inhibitors. A key tool in the research and development of these inhibitors is the fluorogenic substrate Glycyl-L-Proline 7-amido-4-methylcoumarin (Gly-Pro-AMC). This technical guide provides an in-depth overview of the application of Gly-Pro-AMC in DPP-IV research, including detailed experimental protocols, quantitative data, and visualization of relevant signaling pathways.

Core Principle: The Fluorogenic Assay

The utility of Gly-Pro-AMC in DPP-IV research lies in its properties as a fluorogenic substrate. The Gly-Pro dipeptide mimics the natural recognition site for DPP-IV. Covalently attached to the proline residue is 7-amido-4-methylcoumarin (AMC), a fluorescent reporter molecule. In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the Gly-Pro dipeptide by DPP-IV, free AMC is released. This liberation of AMC results in a significant increase in fluorescence intensity, which can be measured using a fluorometer. The rate of this fluorescence increase is directly proportional to the DPP-IV activity.[1][2] This principle forms the basis of a simple, sensitive, and high-throughput assay for measuring DPP-IV activity and screening for its inhibitors.

Data Presentation: Quantitative Parameters

The Gly-Pro-AMC assay is instrumental in determining key kinetic and inhibitory constants for DPP-IV. Below is a summary of important quantitative data derived from studies utilizing this substrate.

Table 1: Michaelis-Menten Constants (Km) for Gly-Pro-AMC with DPP-IV

| Enzyme Source | Km (µM) | Notes |

| Human Plasma DPP-IV | 13.75 - 14.35 | Determined in a study validating a DPP-IV activity assay in human plasma.[3] |

| Recombinant Human DPP-IV | 15.3 - 15.35 | Determined in the same study as above for comparison.[3] |

| Recombinant Human DPP-IV | 17.4 | Mentioned in a commercially available assay kit protocol. |

| Human, Porcine, and Bovine Sera | Not specified, but used a substrate concentration range of 4 to 40 µM for Km determination. | A study adapting the assay for use with a NanoDrop fluorospectrometer.[4] |

Table 2: IC50 Values of Common DPP-IV Inhibitors Determined Using the Gly-Pro-AMC Assay

| Inhibitor | IC50 (nM) | Enzyme Source |

| Sitagliptin | ~18 | Not specified |

| Sitagliptin | 71 | Recombinant Human DPP-IV |

| Sitagliptin | 16.5 | Human Recombinant DPP-IV |

| Vildagliptin | ~4.5 | Not specified |

| Linagliptin | ~1 | Not specified |

| Alogliptin | ~24 | Not specified |

| Evogliptin | Dose-dependent inhibition observed | Human Plasma DPP-IV[3] |

| Diprotin A | 7,830 (Human), 8,620 (Porcine), 9,170 (Bovine) | Serum DPP-IV[4] |

| Flavonol Glycosides (from Lens culinaris) | 27,890 - 51,900 | Recombinant Human DPP-IV |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following are standard protocols for measuring DPP-IV activity and screening for inhibitors using Gly-Pro-AMC.

Protocol 1: Measurement of DPP-IV Enzymatic Activity

This protocol is designed to quantify the enzymatic activity of DPP-IV in a given sample, such as purified enzyme, cell lysates, or biological fluids.

Materials:

-

DPP-IV enzyme source (recombinant, plasma, etc.)

-

Gly-Pro-AMC substrate

-

DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation/emission wavelengths of 350-360 nm and 450-465 nm, respectively.

-

AMC standard for calibration curve

Procedure:

-

Reagent Preparation:

-

Allow all reagents to equilibrate to room temperature.

-

Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the desired working concentration in assay buffer. A typical final concentration in the assay is 100 µM.

-

Prepare serial dilutions of the AMC standard in assay buffer to generate a standard curve.

-

-

Assay Plate Setup:

-

Add 50 µL of the sample (containing DPP-IV) to the wells of the 96-well plate. For unknown samples, it is advisable to test several dilutions.

-

Include a blank control containing 50 µL of assay buffer without the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the Gly-Pro-AMC working solution to each well.

-

Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30 minutes, with readings taken every 1-5 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each sample.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Convert the V₀ from relative fluorescence units (RFU)/min to pmol of AMC released/min using the AMC standard curve.

-

Calculate the DPP-IV activity, typically expressed in units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmol of substrate per minute at 37°C.[2]

-

Protocol 2: Screening of DPP-IV Inhibitors

This protocol is designed to determine the inhibitory potential of test compounds on DPP-IV activity.

Materials:

-

Same as Protocol 1, with the addition of:

-

Test compounds (potential inhibitors)

-

A known DPP-IV inhibitor as a positive control (e.g., Sitagliptin)

-

DMSO or other appropriate solvent for dissolving test compounds

Procedure:

-

Reagent and Compound Preparation:

-

Prepare reagents as described in Protocol 1.

-

Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the test compound in assay buffer. It is important to maintain a consistent final concentration of DMSO in all wells.

-

Prepare dilutions of the positive control inhibitor.

-

-

Assay Plate Setup:

-

100% Activity Control (No Inhibitor): Add 30 µL of assay buffer, 10 µL of DPP-IV enzyme solution, and 10 µL of the solvent (e.g., DMSO) without any inhibitor.

-

Inhibitor Wells: Add 30 µL of assay buffer, 10 µL of the respective test compound dilution, and 10 µL of DPP-IV enzyme solution.

-

Positive Control Wells: Add 30 µL of assay buffer, 10 µL of the respective positive control inhibitor dilution, and 10 µL of DPP-IV enzyme solution.

-

Blank (No Enzyme): Add 50 µL of assay buffer.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the end-point fluorescence intensity using a microplate reader at Ex/Em = 350-360/450-465 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of 100% activity control well)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

DPP-IV in Incretin (B1656795) Signaling

DPP-IV plays a pivotal role in glucose homeostasis by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells. DPP-IV rapidly inactivates GLP-1 and GIP, thereby regulating their physiological effects. DPP-IV inhibitors block this degradation, leading to prolonged incretin activity and improved glycemic control.

Caption: DPP-IV's role in the degradation of incretin hormones GLP-1 and GIP.

DPP-IV (CD26) in T-Cell Activation

In the immune system, DPP-IV is also known as CD26, a co-stimulatory molecule on the surface of T-cells.[7][8] It interacts with other cell surface proteins, such as CD45, and is involved in T-cell activation, proliferation, and cytokine production. The enzymatic activity of CD26 is thought to modulate the function of various chemokines and cytokines, thereby influencing the immune response.

Caption: Role of CD26 (DPP-IV) as a co-stimulatory molecule in T-cell activation.

Experimental Workflow for DPP-IV Inhibitor Screening

The process of screening for DPP-IV inhibitors using the Gly-Pro-AMC assay follows a logical and systematic workflow, which is amenable to high-throughput screening.

Caption: A typical experimental workflow for screening DPP-IV inhibitors.

Conclusion

Gly-Pro-AMC has established itself as an indispensable tool in the field of dipeptidyl peptidase IV research. Its reliability, sensitivity, and suitability for high-throughput applications have greatly facilitated the discovery and characterization of DPP-IV inhibitors. The straightforward fluorogenic principle, coupled with well-defined experimental protocols, allows for the robust determination of enzymatic activity and inhibitory potency. As research into the diverse roles of DPP-IV continues to expand, the Gly-Pro-AMC assay will undoubtedly remain a cornerstone of these scientific endeavors, enabling further advancements in our understanding of this critical enzyme and the development of novel therapeutics.

References

- 1. T-cell activation via CD26 and caveolin-1 in rheumatoid synovium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]

- 3. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]

- 4. acu.edu.in [acu.edu.in]

- 5. diabetes.teithe.gr [diabetes.teithe.gr]

- 6. researchgate.net [researchgate.net]

- 7. The structure and function of CD26 in the T-cell immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The structure and function of CD26 in the T‐cell immune response | Semantic Scholar [semanticscholar.org]

The Discovery and Development of Gly-Pro-AMC: A Fluorogenic Substrate for Protease Activity and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of specific and sensitive substrates are paramount in the fields of enzymology, drug discovery, and clinical diagnostics. Glycyl-L-proline-7-amido-4-methylcoumarin (Gly-Pro-AMC) has emerged as a cornerstone fluorogenic substrate, primarily for the study of dipeptidyl peptidase-IV (DPP-IV/CD26), a key therapeutic target in type 2 diabetes and a modulator of immune responses.[1] Its utility extends to other related proteases such as Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP). This technical guide provides a comprehensive overview of the discovery, development, and application of Gly-Pro-AMC, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Concepts: The Fluorogenic Principle

Gly-Pro-AMC is a non-fluorescent molecule. Its design is based on the principle of fluorescence resonance energy transfer (FRET) quenching. The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is conjugated to the dipeptide Gly-Pro via an amide bond. In this conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond by a specific protease, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be measured, providing a direct and sensitive readout of enzyme activity.[1]

Quantitative Data: Kinetic Parameters of Gly-Pro-AMC and Related Substrates

The efficiency of an enzyme's cleavage of a substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and is an indicator of the affinity of the enzyme for the substrate. A lower Km value generally indicates a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as kcat/Km.

The following tables summarize the reported kinetic parameters for the cleavage of Gly-Pro-AMC and structurally similar substrates by DPP-IV, FAP, and PREP.

Table 1: Kinetic Parameters for Dipeptidyl Peptidase-IV (DPP-IV/CD26) Cleavage

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (M-1s-1) | Reference |

| Gly-Pro-AMC | Human plasma | Similar to recombinant DPP4 | Not Reported | Not Reported | [2] |

| Gly-Pro-pNA | Recombinant Human DPP-IV | 691.9 | Not Reported | Not Reported | [3] |

| Gly-Pro-pNA | Recombinant Human DPP-IV | 265.5 | Not Reported | Not Reported | [3] |

Table 2: Kinetic Parameters for Fibroblast Activation Protein (FAP) Cleavage

| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Z-Gly-Pro-AMC | Recombinant Human FAP | Not Reported | Not Reported | Not Reported | [4] |

| Suc-Gly-Pro-AMC | Porcine Brain Homogenates | Exhibits substrate inhibition | Not Reported | Not Reported | [5] |

| Ala-Pro-AFC | Glycosylated Human FAP | Not Reported | 2.0 | 1.0 x 104 | [6] |

Table 3: Kinetic Parameters for Prolyl Endopeptidase (PREP) Cleavage

| Substrate | Enzyme Source | Km (µM) | Vmax | kcat/Km (M-1s-1) | Reference |

| Z-Gly-Pro-AMC | Porcine PREP | Not Reported | Not Reported | Not Reported | [2] |

| Suc-Gly-Pro-AMC | Porcine Brain Homogenates | Exhibits substrate inhibition | Not Reported | Not Reported | [5] |

| Z-Gly-Pro-pNA | Porcine PEP | 31-500 | Not Reported | Not Reported | [4] |

Note: Data for Gly-Pro-AMC with FAP and PREP are limited in the reviewed literature; therefore, data for structurally similar substrates are included for comparison. The use of different enzyme sources and assay conditions can lead to variations in kinetic parameters.

Experimental Protocols

Protocol 1: In Vitro DPP-IV Activity Assay Using Gly-Pro-AMC

This protocol describes a continuous fluorometric assay to measure the activity of DPP-IV.[7]

Materials:

-

Recombinant human DPP-IV

-

Gly-Pro-AMC hydrobromide (substrate)

-

Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA

-

96-well black microplate

-

Fluorometric plate reader with excitation at 360 nm and emission at 460 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Gly-Pro-AMC in DMSO.

-

Dilute the Gly-Pro-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM).

-

Dilute the recombinant human DPP-IV in Assay Buffer to the desired final concentration (e.g., 50 pM).

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the diluted DPP-IV solution.

-

To initiate the reaction, add 50 µL of the diluted Gly-Pro-AMC solution to each well.

-

The final reaction volume in each well is 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in the fluorometric plate reader.

-

Monitor the increase in fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Record the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (V) from the linear portion of the fluorescence versus time plot.

-

The rate is proportional to the DPP-IV activity.

-

Protocol 2: Screening of DPP-IV Inhibitors

This protocol is a modification of the activity assay to screen for potential DPP-IV inhibitors.

Materials:

-

Same as Protocol 1

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare reagents as described in Protocol 1.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 40 µL of the diluted DPP-IV solution.

-

Add 10 µL of the test compound dilution (or solvent control) to each well.

-

Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding 50 µL of the diluted Gly-Pro-AMC solution.

-

-

Fluorescence Measurement and Data Analysis:

-

Measure fluorescence as described in Protocol 1.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the solvent control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Mandatory Visualizations

Enzymatic Cleavage of Gly-Pro-AMC

Caption: Enzymatic cleavage of Gly-Pro-AMC by DPP-IV.

Experimental Workflow for DPP-IV Inhibitor Screening

Caption: Workflow for screening DPP-IV inhibitors.

DPP-IV Signaling in Glucose Homeostasis

Caption: Role of DPP-IV in regulating glucose homeostasis.

DPP-IV (CD26) in T-Cell Activation

Caption: CD26 (DPP-IV) as a co-stimulatory molecule in T-cell activation.

Synthesis of Gly-Pro-AMC

The synthesis of Gly-Pro-AMC can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase chemistry. A common approach involves the coupling of an N-terminally protected Gly-Pro dipeptide to 7-amino-4-methylcoumarin.

A general strategy for the synthesis of aminoacyl-AMCs involves the in situ formation of a selenocarboxylate intermediate of the protected amino acid, followed by a non-nucleophilic amidation with an azide (B81097) derivative of AMC.[8] This method offers high yields and is compatible with standard protecting groups used in peptide chemistry.[8] Another approach utilizes a novel AMC resin for the facile solid-phase synthesis of peptide-AMCs, which simplifies the purification process.[9]

Conclusion

Gly-Pro-AMC has proven to be an invaluable tool for the study of DPP-IV and related proteases. Its high sensitivity, convenience, and suitability for high-throughput screening have significantly advanced research in diabetes, immunology, and oncology. The detailed protocols and data presented in this guide are intended to facilitate its effective use in both basic research and drug development settings. Future developments may include the design of novel AMC-based substrates with enhanced specificity for other proteases, further expanding the utility of this powerful fluorogenic platform.

References

- 1. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]

- 2. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]

- 3. biorxiv.org [biorxiv.org]

- 4. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Downregulation of Signaling-active IGF-1 by Dipeptidyl Peptidase IV (DPP-IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]